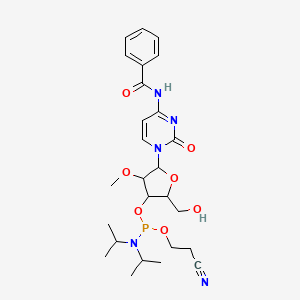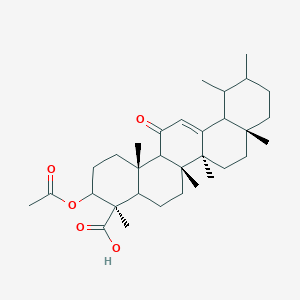
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Styryl Intermediate: The styryl intermediate can be synthesized via a Heck reaction, where a styrene derivative reacts with a halogenated nitrobenzene in the presence of a palladium catalyst.
Boronic Ester Formation: The styryl intermediate is then reacted with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions to form the desired boronic ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of new biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling reactions.
Biology and Medicine
The nitrostyryl group suggests potential applications in medicinal chemistry, particularly in the design of molecules with biological activity. Boronic esters are also known for their role in the development of proteasome inhibitors.
Industry
In materials science, compounds with styryl groups are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane depends on its application. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitrostyryl group may interact with biological targets through various pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A similar compound with a bromophenyl group instead of a nitrostyryl group.
Propiedades
Fórmula molecular |
C20H22BNO4 |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-[2-(3-nitrophenyl)ethenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-15(11-13-17)8-9-16-6-5-7-18(14-16)22(23)24/h5-14H,1-4H3 |
Clave InChI |
UOWNNDMQKGBBHC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


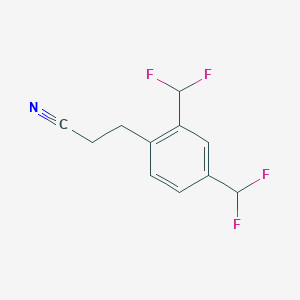

![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
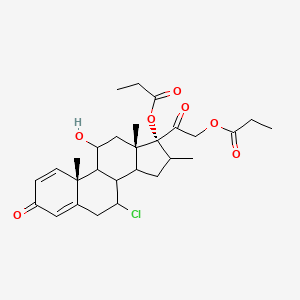
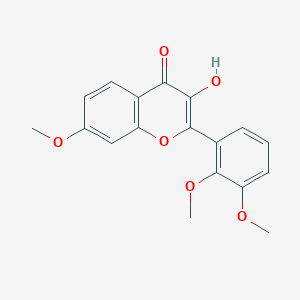

![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
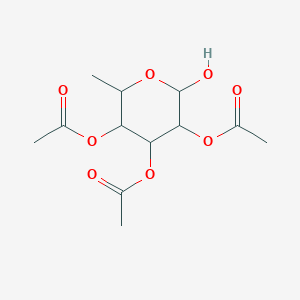
![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)

